molecular formula C7H14N2O2 B587498 (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide CAS No. 143035-56-7

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

Cat. No.: B587498
CAS No.: 143035-56-7
M. Wt: 158.201
InChI Key: DDGIXKHWOFWOJX-RITPCOANSA-N
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Description

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry and functional groups, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes a series of reactions including protection, functional group transformation, and deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine .

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

In biology, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool for probing biochemical pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied as a potential drug candidate for treating various diseases due to its ability to modulate biological targets .

Industry

In the industry, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds and interact with enzymes, receptors, and other proteins, modulating their activity and function. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Biological Activity

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound that has garnered attention in various scientific fields, particularly in medicinal and biological research. Its unique stereochemistry and functional groups make it a valuable tool for studying protein-ligand interactions, enzyme mechanisms, and potential therapeutic applications.

This compound features a pyrrolidine ring with a hydroxyl group and a dimethylamide substituent. Its chemical structure allows for significant interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Protein-Ligand Interactions : It is utilized to study the binding affinities and mechanisms of various proteins.
  • Enzyme Mechanisms : The compound's ability to form hydrogen bonds aids in understanding enzyme-substrate interactions.
  • Therapeutic Potential : Investigated as a potential drug candidate for various diseases.

The mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Binding : It may interact with receptors, modulating their activity and affecting signal transduction pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein-Ligand BindingForms stable complexes with target proteins, enhancing understanding of molecular interactions.
Enzyme InhibitionDemonstrates potential to inhibit enzymes involved in metabolic pathways.
Anticancer PropertiesExhibits structure-dependent anticancer activity in various cancer cell lines.
Antimicrobial ActivityShows potential against multidrug-resistant pathogens.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound using A549 human lung adenocarcinoma cells. The compound exhibited cytotoxic effects, reducing cell viability significantly compared to control treatments. The structure-dependent nature of its activity was highlighted, suggesting modifications could enhance efficacy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated notable antimicrobial activity, pointing towards its potential as a lead compound for developing new antibiotics.

Table 2: Comparison with Related Compounds

CompoundStructure CharacteristicsBiological Activity
(2S,4R)-4-hydroxyprolineHydroxyl group on prolineModerate anticancer activity
(2S,4R)-4-fluoroprolineFluorine substitutionEnhanced binding affinity
(2S,4R)-4-methylprolineMethyl group substitutionReduced enzyme inhibition

Properties

IUPAC Name

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-7(11)6-3-5(10)4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGIXKHWOFWOJX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1C[C@H](CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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